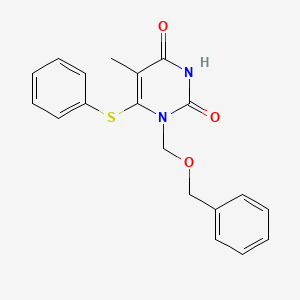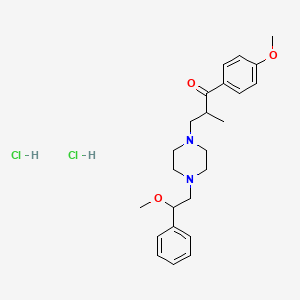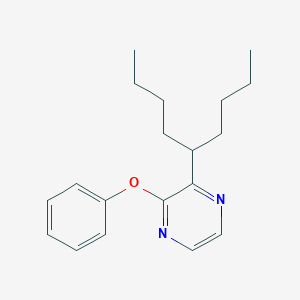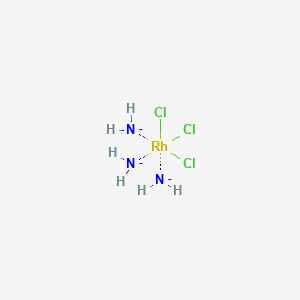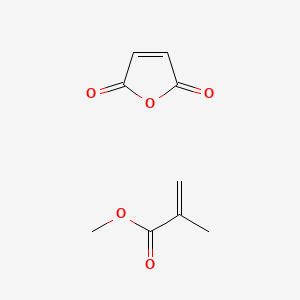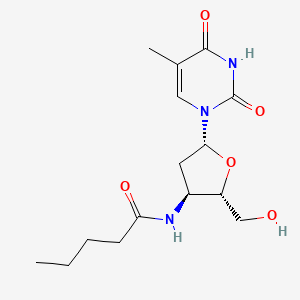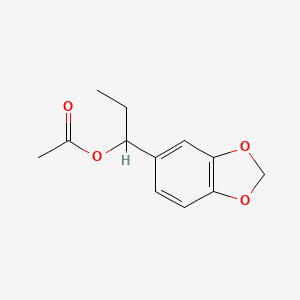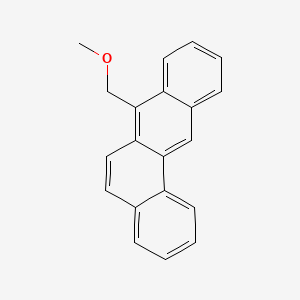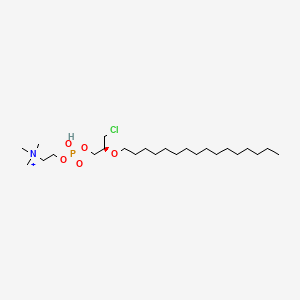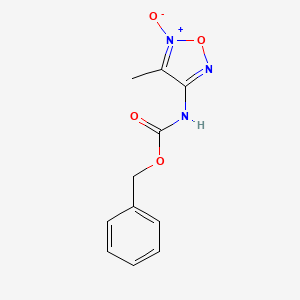
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate: is a chemical compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. One efficient method involves the use of iodine as a catalyst, which promotes the formation of the oxadiazole ring under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the benzyl or oxadiazole moieties.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its oxadiazole ring is a common motif in bioactive molecules, which can exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
- Benzyl 2-hydroxy-3-methyl-1,3,4-oxadiazol-4-ylcarbamate
- Benzyl 2-hydroxy-3-methyl-1,2,4-oxadiazol-4-ylcarbamate
Uniqueness: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is unique due to its specific oxadiazole ring structure and the presence of both hydroxy and benzyl groups.
Propriétés
Numéro CAS |
37132-27-7 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
benzyl N-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O4/c1-8-10(13-18-14(8)16)12-11(15)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) |
Clé InChI |
XOLKTOVNMYHMDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](ON=C1NC(=O)OCC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


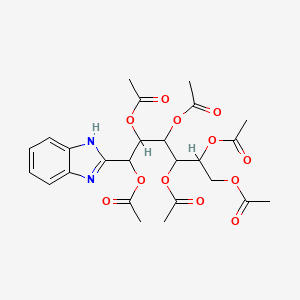
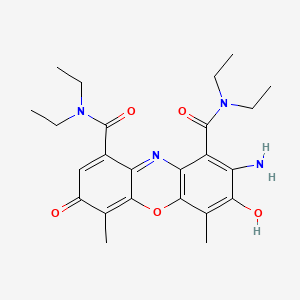
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

